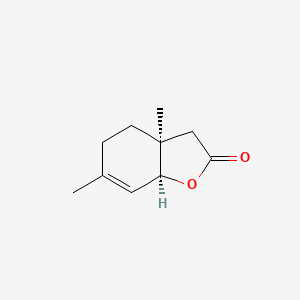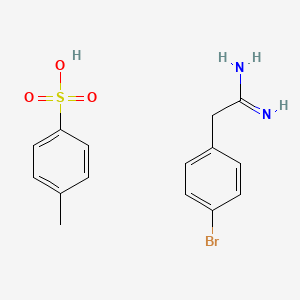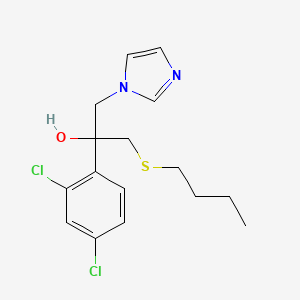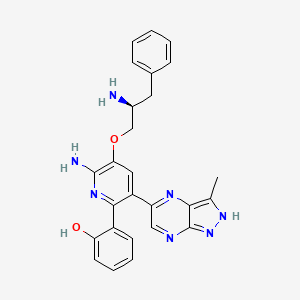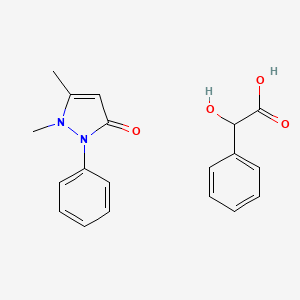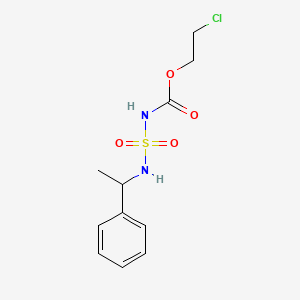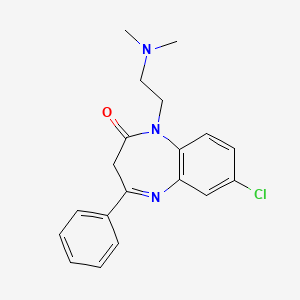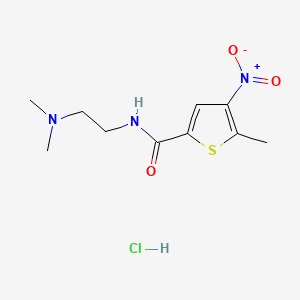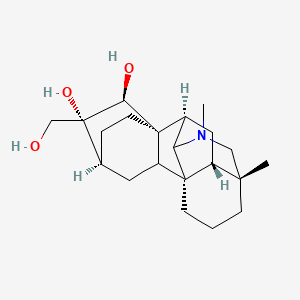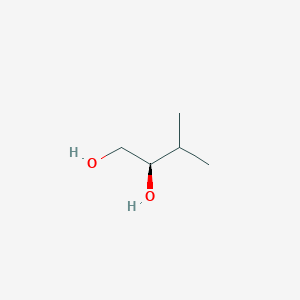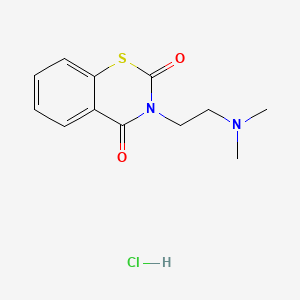
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system with a dimethylaminoethyl group attached to the third position. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2H-1,3-benzothiazine-2,4(3H)-dione with 2-chloroethylamine to introduce the dimethylaminoethyl group. This reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is similar to other benzothiazine derivatives, such as 1,4-benzothiazine and 1,2,4-benzothiadiazine-1,1-dioxide. it is unique in its structure and potential applications. The presence of the dimethylaminoethyl group distinguishes it from other compounds in the benzothiazine class.
List of Similar Compounds
1,4-Benzothiazine
1,2,4-Benzothiadiazine-1,1-dioxide
2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives
Propiedades
Número CAS |
81735-44-6 |
|---|---|
Fórmula molecular |
C12H15ClN2O2S |
Peso molecular |
286.78 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-13(2)7-8-14-11(15)9-5-3-4-6-10(9)17-12(14)16;/h3-6H,7-8H2,1-2H3;1H |
Clave InChI |
UCJJUDKBYDAXEA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


